molecular formula C13H15N3O2 B2439267 N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide CAS No. 1424339-38-7

N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide

Cat. No. B2439267
CAS RN: 1424339-38-7
M. Wt: 245.282
InChI Key: BSCQKYWKQITKDE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide, also known as CFM-2, is a chemical compound that has been used in scientific research for its potential applications in various fields.

Mechanism of Action

N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide inhibits the activity of TG2 by binding to a specific site on the enzyme. TG2 is involved in a variety of cellular processes, including cell adhesion, apoptosis, and extracellular matrix formation. By inhibiting TG2, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to have a wide range of effects on cellular function, including inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of TG2 activity, inhibition of cancer cell growth and metastasis, and inhibition of neurodegenerative disease progression. In addition, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective and anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide is its specificity for TG2, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide is its relatively low potency, which may limit its usefulness in certain applications. In addition, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has not been extensively studied in vivo, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide research, including the development of more potent analogs, the study of its effects on other cellular processes and pathways, and the investigation of its potential as a therapeutic agent. In addition, the use of N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide as a lead compound for drug discovery may lead to the development of novel therapies for a variety of diseases.

Synthesis Methods

N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzamide with acetic anhydride to form N-acetyl-4-aminobenzamide. This compound is then reacted with cyanomethyl triphenylphosphonium bromide to form N-(cyanomethyl)-4-acetamido-benzamide. This intermediate is then reacted with propan-2-ylamine to form N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide.

Scientific Research Applications

N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to inhibit the activity of the enzyme tissue transglutaminase (TG2), which has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to inhibit the growth and metastasis of certain types of cancer cells. In drug discovery, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been used as a lead compound for the development of new drugs that target TG2.

properties

IUPAC Name

N-(cyanomethyl)-4-formamido-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10(2)16(8-7-14)13(18)11-3-5-12(6-4-11)15-9-17/h3-6,9-10H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCQKYWKQITKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#N)C(=O)C1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide

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